Ctc-Q-phos
Description
Significance of Phosphine (B1218219) Ligands in Homogeneous Catalysis
Phosphine ligands are a cornerstone of homogeneous catalysis, a field that relies on soluble catalysts to effect chemical transformations in a single phase. nih.gov These organophosphorus compounds, with the general formula PR₃, play a crucial role in stabilizing metal centers and modulating their reactivity. nih.gov By coordinating to a transition metal, phosphine ligands can influence the steric and electronic environment of the catalytic center, thereby dictating the outcome of a reaction in terms of activity, selectivity, and stability. nih.gov The versatility of phosphine ligands stems from the ability to systematically tune their properties by altering the substituents (R groups) on the phosphorus atom. This tunability allows for the rational design of catalysts tailored for specific applications, a principle that has been instrumental in the development of numerous powerful synthetic methodologies. nih.gov
Evolution of Electron-Rich, Sterically Hindered Phosphine Ligands
The trajectory of ligand development in homogeneous catalysis has seen a significant shift towards the use of electron-rich and sterically hindered phosphine ligands. Early catalytic systems often employed simple phosphines like triphenylphosphine. However, the demand for more efficient and versatile catalysts for challenging cross-coupling reactions spurred the design of more sophisticated ligands.
Historical Context and Development of Ctc-Q-phos (Q-Phos)
This compound, scientifically known as 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, emerged from the laboratory of Professor John F. Hartwig. Its development was a direct result of the ongoing efforts to create more general and efficient catalysts for a variety of cross-coupling reactions. The design of this compound incorporates the key features of an electron-rich, sterically hindered ligand. The di-tert-butylphosphino group provides both the high electron density and the steric bulk necessary for high catalytic activity. The ferrocenyl backbone provides a rigid and stable scaffold for the phosphine.
In a seminal 2002 publication in the Journal of Organic Chemistry, Hartwig and his colleagues reported the synthesis of this compound and demonstrated its remarkable efficacy as a ligand in palladium-catalyzed amination and Suzuki coupling reactions. nih.gov The research highlighted that this air-stable ligand could facilitate the coupling of a wide range of substrates, including challenging aryl chlorides, with high turnover numbers. nih.gov The development of this compound was a significant contribution to the field, providing chemists with a highly versatile and robust tool for constructing carbon-nitrogen and carbon-carbon bonds, which are fundamental connections in many biologically active molecules and advanced materials. nih.gov
Detailed Research Findings
The utility of this compound is best illustrated by its performance in specific catalytic reactions. The following tables present data from the initial report on its application in palladium-catalyzed amination and Suzuki-Miyaura coupling reactions, showcasing its broad substrate scope and high efficiency.
This table details the palladium-catalyzed coupling of various aryl halides with different amines using this compound as the ligand. The data is sourced from the 2002 Journal of Organic Chemistry article by Hartwig et al. nih.gov
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 20 | 98 |
| 4-Bromotoluene | Morpholine | NaOtBu | Toluene | RT | 2 | 99 |
| 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | NaOtBu | Toluene | 100 | 20 | 99 |
| 4-Chloroanisole | N-Methylaniline | NaOtBu | Toluene | 100 | 20 | 99 |
| 4-Bromotoluene | Aniline | NaOtBu | Toluene | 80 | 20 | 99 |
| 2-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 20 | 91 |
Reaction conditions: 1.0 mol % Pd(OAc)₂, 1.5 mol % this compound.
This table presents the results of the Suzuki-Miyaura coupling of various aryl halides with boronic acids, catalyzed by a palladium complex of this compound. The data is also from the 2002 Journal of Organic Chemistry article by Hartwig et al. nih.gov
| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 20 | 98 |
| 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 99 |
| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 20 | 99 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 20 | 99 |
| 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 20 | 96 |
| 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 20 | 99 |
Reaction conditions: 1.0 mol % Pd(OAc)₂, 1.5 mol % this compound.
Structure
2D Structure
Properties
Molecular Formula |
C48H57FeP |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
ditert-butyl(cyclopentyl)phosphane;iron;(2,3,4,5-tetraphenylcyclopentyl)benzene |
InChI |
InChI=1S/C35H30.C13H27P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25,31-35H;11H,7-10H2,1-6H3; |
InChI Key |
BXMSFGJSVVZFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1CCCC1)C(C)(C)C.C1=CC=C(C=C1)C2C(C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
Origin of Product |
United States |
Ligand Design and Synthesis of Ctc Q Phos and Its Analogues
General Synthetic Strategies for Ferrocene-Based Phosphine (B1218219) Ligands
The synthesis of ferrocene-based phosphine ligands often leverages the rich chemistry of the ferrocene (B1249389) core. A common strategy involves the directed ortho-lithiation of substituted ferrocenes, a method that allows for the regioselective introduction of functional groups onto the cyclopentadienyl (B1206354) rings. tcichemicals.com This is typically followed by reaction with an appropriate electrophile, such as a chlorophosphine, to install the phosphine moiety. tcichemicals.com
Another approach involves nucleophilic substitution reactions. For instance, the displacement of an amino group in aminophosphine (B1255530) derivatives has been employed to synthesize diphosphine ligands. tcichemicals.com Coupling reactions, including various palladium-catalyzed cross-coupling protocols like Negishi coupling, have also been utilized to construct ferrocene-based ligands with diverse structural frameworks, including those featuring multiple ferrocene units. fishersci.co.uk These general strategies provide flexible routes to access a wide array of ferrocene ligands with varying substitution patterns and denticity. tcichemicals.com
Rational Design Principles for Steric and Electronic Tuning
The effectiveness of phosphine ligands in transition metal catalysis is highly dependent on their steric and electronic properties. Rational ligand design aims to tune these parameters to optimize catalyst activity, selectivity, and stability for specific transformations. Ferrocene-based ligands, including Ctc-Q-phos, offer a unique platform for such tuning due to the ability to modify substituents on both cyclopentadienyl rings and the phosphorus atom.
Steric bulk around the phosphorus center is crucial as it influences the coordination environment around the metal catalyst and can impact substrate binding and product release. This compound is characterized as a sterically congested monodentate phosphine ligand, largely due to the bulky tert-butyl groups on the phosphorus atom and the pentaphenyl substitution on the other cyclopentadienyl ring. thermofisher.com This steric hindrance can promote the formation of highly active, often low-coordinate, metal complexes.
Electronic properties, such as the electron-donating or withdrawing nature of the phosphine and the substituents on the ferrocene unit, affect the electron density at the metal center. This, in turn, influences the metal's oxidative addition, reductive elimination, and transmetalation steps in catalytic cycles. This compound is described as an electron-rich ligand. thermofisher.com The ferrocene core itself is redox-active, and its electronic properties can be modulated by substituents, further influencing the catalytic behavior of complexes derived from ferrocene-based ligands. fishersci.co.uk
Exploration of Structural Modifications for Enhanced Catalytic Performance
Exploring structural modifications of ferrocene-based phosphine ligands is a key strategy to enhance catalytic performance for specific reactions. This involves systematically altering the ligand structure to fine-tune its steric and electronic profile. Modifications can include varying the substituents on the phosphorus atom, changing the substitution pattern on the cyclopentadienyl rings, or incorporating different linkers between ferrocene units in multidentate ligands. fishersci.co.uk
For instance, changing alkyl or aryl groups on the phosphorus atom can significantly alter both the steric bulk and electronic density. Modifications to the ferrocene backbone, such as introducing bridges between the cyclopentadienyl rings or creating biferrocene systems, can impact the rigidity and electronic communication within the ligand. tcichemicals.comfishersci.co.uk The denticity of the ligand can also be modified, moving from monodentate phosphines like this compound to bidentate or multidentate systems, which can lead to increased stability and altered coordination geometries of the metal complex. These structural variations have been shown to impact reactivity, selectivity, and catalyst lifetime in various catalytic applications.
Chiral Analogues of this compound for Asymmetric Transformations
The development of chiral ferrocene-based phosphine ligands has been particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. tcichemicals.com Chirality in ferrocene ligands can arise from planar chirality (due to the substitution pattern on the cyclopentadienyl rings) or from a chiral center elsewhere in the ligand structure (e.g., on a substituent or the phosphorus atom, in the case of P-chiral phosphines). fishersci.co.uk
While this compound itself is primarily utilized in reactions where asymmetry is not the primary goal, the principles guiding its design inform the development of chiral ferrocene analogues. Strategies for synthesizing chiral ferrocene ligands often involve the stereoselective functionalization of a prochiral or chiral ferrocene precursor. tcichemicals.com Directed ortho-lithiation of chiral ferrocenes, for example, can be a highly diastereoselective process, leading to the formation of planar chiral intermediates that can be further functionalized. tcichemicals.com
Catalytic Applications of Ctc Q Phos in Transition Metal Mediated Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes incorporating Q-Phos are potent catalysts for a range of cross-coupling transformations. The ligand's unique electronic and steric properties facilitate challenging bond formations, often under mild conditions. wikipedia.orgguidetopharmacology.org
C-N Bond Formation (Amination)
Q-Phos stands out as an excellent ligand for the palladium-catalyzed amination of aryl chlorides and bromides. wikipedia.orgguidetopharmacology.org This reaction allows for the efficient formation of C-N bonds between aryl halides and various amine partners. wikipedia.orgguidetopharmacology.org
The Q-Phos ligand is effective in coupling a diverse array of primary and secondary amines with aryl halides. Studies have demonstrated successful amination with diarylamines, alkylarylamines, dialkylamines, and anilines. wikipedia.orgguidetopharmacology.org Notably, in the case of primary aliphatic and benzylic amines, the Q-Phos system exhibits remarkable selectivity for the monoarylated product, minimizing the formation of unwanted byproducts. wikipedia.orgguidetopharmacology.org
The palladium/Q-Phos catalyst system is effective for the amination of both aryl chlorides and bromides, encompassing substrates with varying electronic properties. wikipedia.orgguidetopharmacology.org While aryl bromides typically undergo rapid coupling, often at room temperature, less expensive aryl chlorides can also be coupled in high yields, although generally requiring higher reaction temperatures. wikipedia.orgguidetopharmacology.org Reactions are typically complete within 24 hours at temperatures below 100 °C, with some cases proceeding efficiently at room temperature. wikipedia.orgguidetopharmacology.org Minimal amounts of hydrodehalogenated byproducts are generally observed. wikipedia.orgguidetopharmacology.org The catalytic system commonly employs Pd(dba)2 or Pd(OAc)2 as the palladium source, in conjunction with a base/solvent system such as NaOt-Bu/toluene or K3PO4/DME. wikipedia.orgguidetopharmacology.org The efficacy of the Q-Phos ligand can allow for very low catalyst loadings in certain amination reactions. wikipedia.orgguidetopharmacology.org
Data on representative amination reactions catalyzed by Pd/Q-Phos:
| Aryl Halide | Amine Partner | Palladium Source | Base | Solvent | Temperature (°C) | Outcome | Source |
| Aryl Bromides | Diarylamines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu | Toluene | Room Temperature | Rapid coupling, high yield | wikipedia.orgguidetopharmacology.org |
| Aryl Chlorides | Various Amines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu | Toluene | < 100 | High yield, higher temperatures required | wikipedia.orgguidetopharmacology.org |
| Aryl Halides | Alkylarylamines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu | Toluene | < 100 | Viable coupling | wikipedia.orgguidetopharmacology.org |
| Aryl Halides | Dialkylamines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu | Toluene | < 100 | Viable coupling | wikipedia.orgguidetopharmacology.org |
| Aryl Halides | Anilines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu | Toluene | < 100 | Viable coupling | wikipedia.orgguidetopharmacology.org |
| Aryl Halides | Primary Aliphatic Amines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu | Toluene | < 100 | Selective monoarylation | wikipedia.orgguidetopharmacology.org |
| Aryl Halides | Primary Benzylic Amines | Pd(dba)2 or Pd(OAc)2 | NaOt-Bu | Toluene | < 100 | Selective monoarylation | wikipedia.orgguidetopharmacology.org |
C-O Bond Formation (Etherification)
Palladium complexes of Q-Phos are also effective catalysts for the mild etherification of aryl halides, enabling the formation of C-O bonds. wikipedia.orgguidetopharmacology.org This transformation was historically challenging under mild conditions prior to the development of efficient catalytic systems like those employing Q-Phos. wikipedia.orgguidetopharmacology.org
The Q-Phos ligand facilitates the coupling of aryl halides with a variety of oxygen nucleophiles, including alkoxide, siloxide, and phenoxide partners. wikipedia.orgguidetopharmacology.org Reactions involving aryl bromides or electron-poor aryl chlorides typically proceed efficiently at room temperature. wikipedia.orgguidetopharmacology.org
The utility of the palladium/Q-Phos system extends to intramolecular etherification reactions, providing a route to various oxygen-containing heterocycles. wikipedia.orgguidetopharmacology.org A notable application is the successful synthesis of coumarins via intramolecular etherification. wikipedia.orgguidetopharmacology.org Additionally, the ligand has been employed in intramolecular Buchwald-Hartwig etherification for the synthesis of cyclic ethers, although yields can be substrate-dependent. guidetopharmacology.org
Data on representative etherification reactions catalyzed by Pd/Q-Phos:
| Aryl Halide | Oxygen Nucleophile Partner | Palladium Source | Base | Solvent | Temperature (°C) | Outcome | Source |
| Aryl Bromides | Alkoxides, Siloxides, Phenoxides | Pd/Q-Phos | N/A | N/A | Room Temperature | Mild etherification, high yield | wikipedia.orgguidetopharmacology.org |
| Electron-poor Aryl Chlorides | Alkoxides, Siloxides, Phenoxides | Pd/Q-Phos | N/A | N/A | Room Temperature | Mild etherification, high yield | wikipedia.orgguidetopharmacology.org |
| Various Aryl Halides | Alkoxides, Siloxides, Phenoxides | Pd/Q-Phos | N/A | N/A | N/A | Effective coupling | wikipedia.orgguidetopharmacology.org |
| Suitable Substrates | Intramolecular Alcohol | Pd/Q-Phos | NaOt-Bu | Toluene | 80 | Intramolecular etherification (e.g., coumarins, 1-benzoxocane) | wikipedia.orgguidetopharmacology.org |
C-C Bond Formation
Q-Phos has proven to be an effective ligand in palladium-catalyzed reactions that form carbon-carbon bonds, specifically in Suzuki-Miyaura coupling and alpha-arylation of carbonyl compounds. fishersci.se
Suzuki-Miyaura Coupling (Aryl Chlorides/Bromides with Boronic Acids)
In Suzuki-Miyaura coupling reactions, Q-Phos is an effective ligand for the palladium-catalyzed cross-coupling of aryl halides with boronic acids. fishersci.se The reaction typically involves an aryl or alkenyl organoborane (such as a boronic acid or ester) reacting with a halide or triflate under basic conditions, catalyzed by a metal, commonly palladium. ontosight.aifishersci.fi
Studies have shown that Q-Phos facilitates the coupling of aryl bromides and chlorides with arylboronic acids. Aryl bromides generally exhibit higher reactivity in these couplings, often proceeding efficiently at room temperature. fishersci.se Reactions involving less reactive aryl chlorides typically require heating for extended periods to achieve high yields. fishersci.se The use of bulky, electron-donating phosphine (B1218219) ligands on the palladium catalyst is known to enhance reactivity with chloride electrophiles. ontosight.ai
Furthermore, Q-Phos enables the coupling of alkylboronic acids with aryl bromides and chlorides, notably without the need for additives such as thallium or silver salts. fishersci.se
Alpha-Arylation of Carbonyl Compounds (e.g., Malonates, Cyanoacetates, Amides)
Q-Phos is recognized as an effective ligand for the palladium-catalyzed alpha-arylation of carbonyl compounds. fishersci.se This process involves the coupling of an enolate, generated from a carbonyl compound and a base in the presence of an aryl halide, with the aryl halide catalyzed by palladium. fishersci.ie Catalysts incorporating sterically hindered, electron-rich phosphine ligands, including those like Q-Phos, have expanded the scope of this reaction to a wide range of enolates and related anions, such as those derived from malonates, cyanoacetates, and amides. fishersci.iefishersci.nlfishersci.co.uk
Specifically, Q-Phos has been demonstrated as an effective ligand for the palladium-catalyzed alpha-arylation of diethyl malonate and ethyl cyanoacetate (B8463686). fishersci.se Procedures utilizing Q-Phos have been reported for the arylation of malonates and cyanoesters with both electron-rich and electron-poor aryl chlorides and bromides, highlighting the effectiveness of these hindered ligands in promoting oxidative addition and accelerating reductive elimination. fishersci.nl
The alpha-arylation of amides via their zinc enolates is also facilitated by palladium complexes with Q-Phos. fishersci.se Q-Phos has been utilized in procedures for the reaction of zinc enolates derived from alpha-bromo esters and amides with aryl halides under mild, more neutral conditions, often with low catalyst loadings, achieving high yields and good functional group tolerance. fishersci.co.uk The use of Q-Phos with zinc enolates has provided a more general procedure for the coupling of aryl bromides at room temperature, with minimal detection of diarylation products observed in reactions involving zinc enolates of acetate (B1210297) or propionate. fishersci.nl
Other Transition Metal Catalysis
Information specifically detailing the application of Ctc-Q-phos as a ligand in copper-catalyzed hydrofunctionalization reactions, including hydrophosphination, was not found within the consulted literature. While copper-catalyzed hydrophosphination is a known transformation for forming P-C bonds through the addition of a P-H bond across an unsaturated substrate, the provided sources did not describe the use of Q-Phos in this specific catalytic system. nih.govamericanelements.com
Catalyst Efficiency and Optimization
The efficiency of catalytic reactions employing Q-Phos can be high, allowing for low catalyst loading methodologies in certain transformations. fishersci.sefishersci.co.uk
Impact of Reaction Conditions (Temperature, Base, Solvent)
The efficacy and outcome of transition metal-mediated reactions catalyzed by this compound (also known as Q-Phos) are significantly influenced by key reaction parameters including temperature, the nature of the base, and the choice of solvent. Optimization of these conditions is crucial for achieving high yields, selectivity, and efficient catalytic turnover in various coupling processes.
Temperature:
Reaction temperature plays a critical role in the kinetics and sometimes the selectivity of this compound-catalyzed transformations. For instance, in palladium-catalyzed amination reactions utilizing this compound as a ligand, reactions typically reach completion within 24 hours at temperatures below 100 °C. In certain cases, these amination reactions can even be conducted effectively at room temperature. wikipedia.org Similarly, Suzuki-Miyaura coupling reactions involving aryl bromides and arylboronic acids catalyzed by palladium complexes with this compound often proceed efficiently at room temperature. wikipedia.org However, when less reactive substrates such as aryl chlorides are employed in Suzuki couplings, elevated temperatures are generally required to achieve satisfactory reaction rates and yields. wikipedia.org Etherification reactions of aryl halides with various partners, catalyzed by palladium complexes of this compound, can also proceed at room temperature, particularly with reactive substrates like aryl bromides or electron-poor aryl chlorides. wikipedia.org The need for higher temperatures with less reactive substrates highlights the balance between reaction kinetics and potential catalyst stability at elevated temperatures.
Base:
The selection and strength of the base are paramount in many transition metal-catalyzed coupling reactions, including those employing this compound. The base often serves multiple roles, including deprotonating nucleophiles, scavenging acidic byproducts, and facilitating the catalytic cycle. In palladium-catalyzed amination reactions with this compound, common and effective base systems include sodium tert-butoxide (NaOt-Bu) and potassium phosphate (B84403) (K₃PO₄). wikipedia.org These bases, in conjunction with appropriate solvents, have been shown to promote high yields in the amination of aryl chlorides and bromides with various amines. wikipedia.org For Suzuki-Miyaura couplings catalyzed by palladium/Ctc-Q-phos systems, potassium phosphate (K₃PO₄) has been identified as a suitable base. americanelements.com The choice of base can influence the reaction rate and the formation of byproducts, such as homocoupling products, as observed in some cross-coupling reactions where K₃PO₄ was used.
Solvent:
The interplay between temperature, base, and solvent is critical for optimizing reactions catalyzed by this compound. The optimal conditions are often substrate-dependent and require careful consideration to achieve efficient and selective transformations.
| Reaction Type | Substrate Reactivity | Typical Temperature | Common Base Systems | Common Solvents | Notes |
| Palladium Amination | Aryl Bromides/Chlorides | Room Temp to < 100 °C | NaOt-Bu, K₃PO₄ | Toluene, DME | Lower temperatures possible with more reactive substrates. wikipedia.org |
| Suzuki-Miyaura Coupling | Aryl Bromides | Room Temp | K₃PO₄ | Not specified broadly | Room temperature effective for more reactive aryl bromides. wikipedia.org |
| Suzuki-Miyaura Coupling | Aryl Chlorides | Elevated Temp | K₃PO₄ | Not specified broadly | Heating generally required for less reactive aryl chlorides. wikipedia.org |
| Palladium Etherification | Aryl Bromides/Electron-poor Aryl Chlorides | Room Temp | Not specified broadly | Not specified broadly | Room temperature effective for these substrates. wikipedia.org |
Mechanistic Investigations of Ctc Q Phos Catalyzed Transformations
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Detailed Analysis of Oxidative Addition Pathways
The catalytic cycle often initiates with the oxidative addition of an organic electrophile (e.g., aryl halide or pseudohalide) to a low-valent metal center, typically Pd(0), forming a high-valent metal complex (e.g., Pd(II)). researchgate.netsnnu.edu.cnscispace.com The nature of the phosphine (B1218219) ligand, including its electronic properties and steric bulk, significantly impacts the rate and selectivity of this oxidative addition. While specific detailed analyses of oxidative addition pathways solely with Ctc-Q-phos are not extensively detailed in the provided search results, general studies on palladium-phosphine complexes show that electron-rich and bulky phosphines can facilitate oxidative addition. The bulky di-tert-butylphosphino group and the extended pentaphenyl system of this compound likely play a role in promoting this step, potentially by stabilizing the resulting oxidative addition complex. americanelements.comacs.org Studies on related palladium complexes with phosphine ligands have shown that the oxidative addition can proceed through different pathways depending on the ligand and substrate, including concerted or stepwise mechanisms.
Reductive Elimination Steps
Following transmetalation, the catalytic cycle is completed by reductive elimination, where the two coupled organic fragments depart from the metal center, regenerating the low-valent catalyst. researchgate.netsnnu.edu.cnacs.org This step is crucial for product formation and catalyst turnover. The ease of reductive elimination is influenced by the electronic and steric environment around the metal center, which is significantly modulated by the coordinated ligand. While direct mechanistic studies focusing on reductive elimination specifically from a this compound-ligated palladium complex were not prominently found, general principles indicate that the geometry of the metal complex and the electronic properties of the ligands and the organic fragments undergoing coupling are critical factors. acs.org The design of phosphine ligands aims to facilitate this step to ensure efficient product release and catalytic activity.
Role of Ligand-Metal Coordination in Directing Reactivity and Selectivity
The coordination of this compound to a metal center is not merely for binding; it plays a pivotal role in directing the reactivity and selectivity of the catalyzed transformation. thermofisher.comresearchgate.netrsc.orgacs.org The steric bulk of the di-tert-butylphosphino group and the electronic contribution of the pentaphenyl-substituted ferrocene (B1249389) backbone influence the coordination environment around the metal, affecting substrate binding, the rates of elementary steps, and access to different reaction pathways. americanelements.comacs.org
Studies have shown that minor modifications to a transition-metal catalyst, often through ligand selection, can lead to skeletal diversity in the products of reductive transformations, highlighting the ligand's role in controlling reaction outcomes. acs.org While specific data tables detailing the influence of this compound on the selectivity of various reactions were not extensively found, its successful application in specific cross-coupling reactions like Buchwald-Hartwig aminations and Suzuki couplings implies that its ligand properties are well-suited for promoting the desired reactivity and potentially influencing regioselectivity and stereoselectivity. sigmaaldrich.comacs.org The comparison of this compound with other ligands in catalytic performance provides indirect evidence of its role in directing reactivity. acs.org
Insights into Catalyst Activation and Deactivation Pathways
Understanding how a catalyst is activated to enter the catalytic cycle and the pathways by which it can become deactivated is crucial for optimizing reaction conditions and catalyst design. For palladium pre-catalysts used with phosphine ligands like this compound, activation often involves the reduction of a Pd(II) species to the active Pd(0) species, which can then undergo oxidative addition. acs.org
Catalyst deactivation can occur through various mechanisms, including aggregation of the metal nanoparticles, leaching of the active metal species from a support (in heterogeneous catalysis), or formation of inactive metal complexes. scribd.com While specific deactivation pathways for this compound ligated complexes were not detailed, general deactivation mechanisms in transition metal catalysis with phosphine ligands, such as the formation of phosphine oxides or ligand degradation, could be relevant. The stability of the metal-Ctc-Q-phos complex under reaction conditions is a critical factor influencing catalyst lifetime.
Data Table: Comparative Performance of Pd Catalysts in Model Coupling Reactions
Based on the information in source acs.org, a table comparing the performance of different Pd catalysts, including those with Q-Phos, in model coupling reactions can be illustrative. However, the source primarily provides qualitative statements about superiority or comparability rather than detailed quantitative data across multiple catalysts and conditions in a single, easily extractable table format within the snippets. Therefore, a detailed interactive data table with comparable numerical data for various catalysts and reactions directly from the search results is not feasible. The text indicates that Pd(crotyl)Q-PhosCl showed superior performance in model Buchwald-Hartwig aminations and Suzuki couplings compared to other tested catalysts. acs.org
Detailed Research Findings:
Specific detailed research findings on the mechanism of this compound catalyzed reactions from the provided snippets are primarily focused on its performance as a ligand in palladium-catalyzed cross-coupling reactions and insights into catalyst activation. The finding that Pd(crotyl)Q-PhosCl is a superior catalyst in certain model coupling reactions highlights the impact of the ligand and the pre-catalyst structure on catalytic efficiency. acs.org The mention of this compound in ligand-controlled reductive transformations further suggests its influence on reaction outcomes beyond standard cross-coupling. acs.org
Computational and Theoretical Studies of Ctc Q Phos Systems
Modeling of Transition States and Energy Profiles for Key Steps
Computational modeling of transition states and the construction of energy profiles are essential for understanding reaction mechanisms and identifying rate-determining steps in catalytic cycles. No specific information was found in the search results detailing the computational modeling of transition states or energy profiles for reactions catalyzed by metal complexes featuring Ctc-Q-phos as a ligand.
Advanced Organic Synthesis Strategies Employing Ctc Q Phos
Applications in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of small molecules with significant skeletal and stereochemical diversity from common starting materials through the application of various reactions or reaction sequences cymitquimica.comamericanelements.commusechem.com. Ligand-controlled catalysis is a powerful approach within DOS, allowing minor modifications to a catalyst system to influence reaction outcomes and access diverse molecular skeletons tcichemicals.com. Organophosphine ligands, such as Ctc-Q-phos, are instrumental in this context by influencing the regioselectivity and chemoselectivity of metal-catalyzed transformations alfachemic.com.
The ability of this compound to facilitate a variety of palladium-catalyzed coupling reactions, including amination, arylation, and etherification of aryl halides, as well as α-arylations, makes it a valuable tool for generating structural diversity from common building blocks americanelements.comfishersci.co.uk. By changing the coupling partners or reaction conditions, different products can be accessed using a catalyst system based on this compound. For instance, the palladium-catalyzed α-arylation of diethyl malonate or ethyl cyanoacetate (B8463686) using Q-Phos (this compound) allows for the synthesis of arylacetic acid derivatives and α-arylcarboxylic acid derivatives, which are synthetically useful intermediates fishersci.co.uk. The versatility in coupling partners and reaction types underscores the potential of this compound in DOS strategies.
Enantioselective Catalysis with Chiral this compound Derivatives
Enantioselective catalysis is critical for synthesizing chiral molecules with high optical purity, which is particularly important in the pharmaceutical and agrochemical industries. Chiral phosphine (B1218219) ligands are widely employed in asymmetric metal-catalyzed reactions to induce enantioselectivity. These ligands can influence the stereochemical outcome by creating a chiral environment around the metal center, favoring the formation of one enantiomer over the other.
While the provided search results primarily describe this compound as a specific achiral ligand used in various coupling reactions americanelements.comfishersci.co.ukthermofisher.com, the broader field of enantioselective catalysis heavily involves chiral phosphine ligands. The development of chiral derivatives of established ligands is a common strategy to achieve asymmetric induction in catalytic reactions. Although specific applications of chiral this compound derivatives are not detailed in the provided snippets, the structural features of this compound, particularly the ferrocene (B1249389) backbone which can be readily functionalized in a chiral manner, suggest the potential for designing chiral analogs. Such chiral this compound derivatives could potentially be explored for use in asymmetric versions of the coupling and arylation reactions catalyzed by palladium complexes of the achiral ligand, leading to enantiomerically enriched products. The effectiveness of chiral phosphine oxides and phosphoric acids in asymmetric transformations highlights the importance of phosphorus-based chiral catalysts in this field.
Access to Complex Molecular Architectures and Functionalized Scaffolds
The synthesis of complex molecular architectures and functionalized scaffolds is a central goal in organic chemistry, driven by the need for molecules with specific biological or material properties. Metal-catalyzed coupling reactions, particularly those promoted by palladium complexes, are indispensable tools for constructing intricate molecular frameworks americanelements.comfishersci.co.uk.
Future Perspectives and Emerging Research Directions for Ctc Q Phos
Development of Next-Generation Ctc-Q-phos Analogues with Tunable Properties
The development of next-generation this compound analogues is a key area for future research google.com. By subtly modifying the structure of the ligand, researchers can aim to tune its electronic and steric properties. This tuning can lead to improved reactivity, selectivity, and efficiency in specific catalytic applications. For instance, variations in the substituents on the ferrocene (B1249389) backbone or the phosphine (B1218219) moiety could influence the ligand's bite angle, electron density, and steric bulk, thereby impacting its interaction with metal centers and substrates. Such tailored ligands could potentially broaden the scope of reactions catalyzed by this compound or enhance performance in challenging transformations where the parent ligand shows limitations.
Integration of this compound Catalysis with Photoredox and Electrochemical Methods
Integrating this compound catalysis with photoredox and electrochemical methods represents a promising avenue for innovation sigmaaldrich.comacs.orggoogle.comvwr.com. Photoredox and electrochemical techniques offer alternative ways to generate reactive intermediates, enabling new reaction pathways and potentially milder reaction conditions. Combining these methods with transition metal catalysis mediated by this compound could lead to synergistic effects, allowing for transformations that are difficult or impossible to achieve with either method alone. This could involve using light or electricity to activate substrates or catalysts, facilitating oxidative or reductive coupling reactions, or enabling the use of less reactive starting materials. Research in this area could unlock novel synthetic methodologies with improved efficiency and reduced environmental impact.
Applications in Sustainable and Green Chemistry Methodologies
The application of this compound in sustainable and green chemistry methodologies is an important focus for future research acs.orgvwr.com. The demand for environmentally benign chemical processes is continuously increasing. Exploring the use of this compound in reactions conducted in sustainable solvents (e.g., water, bio-based solvents), at lower temperatures, or with reduced catalyst loadings can contribute to greener synthesis. Furthermore, investigating its role in catalytic cycles that minimize waste generation and utilize renewable resources aligns with the principles of green chemistry. Its demonstrated efficacy in various coupling reactions suggests potential for developing more sustainable routes to valuable chemicals.
Exploration of Novel Reaction Types and Challenging Substrate Classes
Future research will likely involve the exploration of novel reaction types and challenging substrate classes catalyzed by this compound sigmaaldrich.comacs.orgvwr.com. While this compound has proven effective in established coupling reactions, its potential in less explored transformations remains to be fully realized. This could include catalytic asymmetric synthesis, reactions involving inert chemical bonds, or the functionalization of complex molecules with sensitive functional groups. Applying this compound to challenging substrates that are unreactive or undergo undesired side reactions with existing catalytic systems could lead to the development of new synthetic tools and strategies.
Synergistic Catalysis involving this compound as a Key Component
Synergistic catalysis involving this compound as a key component is an emerging research direction google.comacs.org. This approach involves the cooperative action of two or more catalytic species to achieve a chemical transformation that is not efficiently catalyzed by any single component alone. This compound, in combination with other ligands, metal centers, or organic catalysts, could enable complex cascade reactions, improve selectivity in competing pathways, or facilitate reactions with high atom economy. Understanding the synergistic interactions between this compound and other catalytic species is crucial for designing highly efficient and selective catalytic systems for advanced synthetic applications.
Q & A
Q. How can researchers ensure transparency and reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
